Methyl 4-pyridylacetate hydrochloride
Overview
Description
Methyl 4-pyridylacetate hydrochloride is a derivative of 4-pyridylacetic acid, which has been studied for its potential as an inhibitor of cytochrome P450 enzymes, specifically aromatase and lyase. These enzymes are involved in steroid hormone biosynthesis and are targets for the treatment of hormone-dependent cancers such as breast and prostate cancer .
Synthesis Analysis
The synthesis of related pyridylacetic acid
Scientific Research Applications
Enzyme Inhibition and Cancer Research
Methyl 4-pyridylacetate hydrochloride and its derivatives are significant in cancer research, particularly in hormone-dependent cancers like breast and prostate cancers. These compounds are known to inhibit enzymes involved in estrogen and androgen biosynthesis. Esters of 4-pyridylacetic acid, for example, are potent inhibitors of human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase complex, enzymes crucial in steroid hormone synthesis. This inhibitory effect is important for the treatment of hormone-dependent cancers (McCague, Rowlands, Barrie, & Houghton, 1990).
Inhibitors in Drug Development
Derivatives of 4-pyridylacetic acid are also under study for their role as inhibitors of cytochrome P450 enzymes, which are essential in drug metabolism and synthesis. The structural features of these derivatives affect their inhibitory activity, making them relevant in the development of new pharmacological agents (Laughton & Neidle, 1990).
Nicotinic Acetylcholine Receptor Ligands
Some pyridylacetate esters show promise in cognitive enhancement. For instance, compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have shown positive effects in models of cognitive enhancement and anxiety, indicating potential applications in treating cognitive disorders (Lin et al., 1997).
Analytical Chemistry and Material Science
In analytical chemistry, derivatives of methyl pyridylacetates have been investigated for their mass spectrometry characteristics. Understanding these properties is vital in identifying and analyzing chemical compounds in various samples, which has implications in forensic analysis and pharmaceuticals (Hvistendahl & Undheim, 1972).
Safety And Hazards
Safety data sheets indicate that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental contact, it is recommended to rinse with plenty of water and seek medical help .
Future Directions
properties
IUPAC Name |
methyl 2-pyridin-4-ylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h2-5H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURDMGDWNHPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700208 | |
Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-pyridylacetate hydrochloride | |
CAS RN |
70199-68-7 | |
Record name | Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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